Dynasore Hydrate: A Technical Guide to its Role in Clathrin-Mediated Endocytosis
Dynasore Hydrate: A Technical Guide to its Role in Clathrin-Mediated Endocytosis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the effects of Dynasore hydrate (B1144303) on clathrin-mediated endocytosis (CME). Dynasore hydrate is a cell-permeable small molecule that acts as a potent and reversible inhibitor of dynamin, a GTPase essential for the scission of clathrin-coated pits from the plasma membrane.[1][2] Its rapid action and reversibility have made it a widely used tool in cell biology to study dynamin-dependent processes.[1][3] This document provides a comprehensive overview of its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and a discussion of its known off-target effects.
Mechanism of Action
Dynasore hydrate inhibits the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin Drp1.[2][4] It functions as a non-competitive inhibitor, meaning it does not interfere with GTP binding to dynamin but rather prevents the conformational changes required for GTP hydrolysis and subsequent membrane fission.[1][4] This inhibition leads to an accumulation of clathrin-coated pits at the plasma membrane, arrested at both "U-shaped" (half-formed) and "O-shaped" (fully-formed) stages, effectively blocking the formation of clathrin-coated vesicles.[2]
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy and characteristics of Dynasore hydrate.
Table 1: Inhibitory Concentrations (IC50) of Dynasore Hydrate
| Target | Assay Condition | IC50 Value | Reference |
| Dynamin 1/2 GTPase Activity | Cell-free assay | ~15 µM | [1][4][5] |
| Transferrin Uptake in HeLa Cells | In-cell assay | ~15 µM | [4] |
| Endocytosis in Hippocampal Neurons | In-cell assay | ~30 µM | [4] |
| Human Papillomavirus (HPV16) and Bovine Papillomavirus (BPV1) Infection | In-cell assay | ~80 µM | [4] |
Table 2: General Characteristics of Dynasore Hydrate
| Property | Description | Reference |
| Molecular Formula | C18H14N2O4 | [6] |
| Molecular Weight | 322.31 g/mol | [6] |
| Solubility | Soluble in DMSO up to 100 mM | |
| Storage | Store as a dry solid at -20°C or as a solution in DMSO at -20°C or -80°C | [1] |
| Cell Permeability | Yes | [1] |
| Reversibility | Yes, effects are reversible upon washout | [1][3] |
Signaling Pathway of Clathrin-Mediated Endocytosis and Dynasore's Point of Intervention
Clathrin-mediated endocytosis is a complex process involving the coordinated action of numerous proteins. The following diagram illustrates the key steps of the pathway and highlights where Dynasore hydrate exerts its inhibitory effect.
Caption: Clathrin-Mediated Endocytosis Pathway and Dynasore's Inhibition Point.
Experimental Protocols
Transferrin Uptake Assay to Measure Clathrin-Mediated Endocytosis
This protocol is a standard method to quantify the rate of clathrin-mediated endocytosis by monitoring the uptake of fluorescently labeled transferrin.[1][7][8]
Materials:
-
Cells grown on coverslips (e.g., HeLa, COS-1, U373-MG)[1]
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Dynasore hydrate stock solution (e.g., 200 mM in DMSO)[1]
-
Fluorescently labeled transferrin (e.g., Alexa Fluor 647-Transferrin)[8]
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Hoechst stain
-
Mounting medium
Procedure:
-
Cell Culture: Plate cells on coverslips in a 24-well plate and grow to 40-70% confluency.[1]
-
Starvation: Wash the cells with warm basal neuronal media and then incubate in the same media for 30-60 minutes at 37°C in a humidified incubator with 5% CO2 to starve the cells.[8]
-
Inhibitor Treatment: Prepare working solutions of Dynasore hydrate in DMEM. A final concentration of 80 µM is often used for strong inhibition.[1] As a vehicle control, use an equivalent concentration of DMSO (e.g., 0.2%).[1] Pre-incubate the cells with the Dynasore hydrate solution or vehicle control for 30 minutes at 37°C.[1]
-
Transferrin Uptake: Add fluorescently labeled transferrin (e.g., 10 µg/mL) to the cells and incubate for 1 minute at 37°C.[8]
-
Fixation: After 1 minute, remove the transferrin-containing medium and immediately add 4% PFA to fix the cells for 15 minutes at room temperature.[8]
-
Washing and Staining: Wash the cells three times with PBS.[8] Stain the nuclei with Hoechst for 10 minutes.[8] Wash again three times with PBS.[8]
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a suitable mounting medium.[8] Image the cells using fluorescence microscopy.
-
Quantification: The amount of internalized transferrin can be quantified by measuring the fluorescence intensity within the cells using image analysis software. Normalize the fluorescence intensity of Dynasore-treated cells to the vehicle control.[1]
Caption: Experimental Workflow for a Transferrin Uptake Assay.
Cell Viability Assay
It is crucial to assess the cytotoxicity of Dynasore hydrate at the concentrations used in experiments.
Materials:
-
Cells of interest
-
96-well plates
-
Dynasore hydrate
-
CCK-8 or MTT assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., 5 x 10^3 cells/well) in a 96-well plate and allow them to adhere overnight.[9]
-
Treatment: Treat the cells with a range of Dynasore hydrate concentrations for the desired duration (e.g., 24, 48, 72 hours).[9]
-
Assay: Add the CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time (e.g., 2 hours for CCK-8).[9]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[9]
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Off-Target Effects and Considerations
While Dynasore hydrate is a valuable tool, it is essential to be aware of its potential off-target effects. Studies have shown that Dynasore can have dynamin-independent effects, including:
-
Inhibition of Fluid-Phase Endocytosis: Dynasore has been observed to inhibit fluid-phase endocytosis, a process that can be dynamin-independent.[10]
-
Effects on Membrane Ruffling and Actin Cytoskeleton: It can inhibit membrane ruffling, a process also shown to be independent of dynamin.[10][11]
-
Alteration of Plasma Membrane Cholesterol: Dynasore may reduce the labile pool of cholesterol in the plasma membrane and disrupt lipid raft organization.[3][11]
-
Inhibition of Vacuolar H+-ATPase (V-ATPase): This can lead to defects in endosomal acidification.[3][12]
-
Inhibition of other signaling pathways: For example, it has been shown to inhibit VEGF-induced ERK1/2 phosphorylation in an endocytosis-independent manner.[13][14]
Due to these off-target effects, it is recommended to use Dynasore hydrate in conjunction with other experimental approaches, such as RNA interference (siRNA) targeting dynamin, to confirm that the observed phenotype is indeed a result of dynamin inhibition.[11]
Conclusion
Dynasore hydrate is a powerful inhibitor of clathrin-mediated endocytosis through its targeted action on dynamin's GTPase activity. Its rapid and reversible nature makes it an invaluable tool for dissecting the intricate mechanisms of endocytosis and other dynamin-dependent cellular processes. However, researchers must remain vigilant of its potential off-target effects and employ complementary techniques to validate their findings. This guide provides the necessary technical information to effectively utilize Dynasore hydrate in research and drug development, fostering a deeper understanding of its cellular impacts.
References
- 1. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynasore, a cell-permeable inhibitor of dynamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Sapphire North America [sapphire-usa.com]
- 6. mesgenbio.com [mesgenbio.com]
- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 8. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 9. Dynasore suppresses cell proliferation, migration, and invasion and enhances the antitumor capacity of cisplatin via STAT3 pathway in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dynasore - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The dynamin inhibitor, dynasore, prevents zoledronate-induced viability loss in human gingival fibroblasts by partially blocking zoledronate uptake and inhibiting endosomal acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]


